molecular formula C18H18ClN3O3 B10988478 N-(5-chloro-2-methoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(5-chloro-2-methoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10988478
M. Wt: 359.8 g/mol
InChI Key: PYAMLTFUHXVMOD-UHFFFAOYSA-N
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Description

This compound features a [1,2]oxazolo[5,4-b]pyridine core substituted with a 3-methyl group, a 6-isopropyl moiety, and a carboxamide-linked 5-chloro-2-methoxyphenyl group. The chloro and methoxy substituents on the phenyl ring enhance lipophilicity and electronic modulation, while the carboxamide group facilitates hydrogen bonding, a critical feature for target engagement in medicinal chemistry applications. Structural analogs often vary in substituent patterns on the aryl group or modifications to the heterocyclic core, leading to differences in physicochemical and pharmacological properties .

Properties

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H18ClN3O3/c1-9(2)13-8-12(16-10(3)22-25-18(16)21-13)17(23)20-14-7-11(19)5-6-15(14)24-4/h5-9H,1-4H3,(H,20,23)

InChI Key

PYAMLTFUHXVMOD-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Heterocyclization Approach:

    Multicomponent Reaction (MCR):

Reaction Conditions::

    Cyclization: Typically performed under reflux in a solvent like DMF or DMSO.

    Substitution Reactions: Employ Lewis acids or bases to facilitate substitution at specific positions.

Industrial Production::
  • While no specific industrial method exists, scaled-up synthesis would follow similar principles.

Chemical Reactions Analysis

    Oxidation: The phenyl ring can undergo oxidation (e.g., using KMnO₄) to form a carboxylic acid.

    Reduction: Reduction of the carboxamide group (e.g., with LiAlH₄) yields the corresponding amine.

    Substitution: The chloro group can be replaced by nucleophiles (e.g., amines, thiols).

Scientific Research Applications

    Medicinal Chemistry:

    Materials Science:

Mechanism of Action

    Target: Likely interacts with cellular proteins or enzymes.

    Pathways: Investigate its effects on cell signaling, apoptosis, or metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

N-[(2-methoxyphenyl)methyl]-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide (Y040-9211)
  • Molecular Formula : C₁₉H₂₁N₃O₃
  • Molecular Weight : 339.39 g/mol
  • Key Differences: The aryl group is a 2-methoxyphenylmethyl substituent instead of 5-chloro-2-methoxyphenyl. The absence of chlorine reduces electronegativity and may decrease binding affinity to targets reliant on halogen bonding.
Methyl 5-(anilino(oxo)acetyl)-6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
  • Molecular Formula : C₂₄H₂₁N₃O₆ (estimated)
  • Key Differences : A 4-methoxyphenyl group at position 6 and a methyl ester at position 4 replace the carboxamide and chloro-methoxyphenyl groups. The ester group increases hydrophobicity but reduces hydrogen-bonding capacity compared to carboxamides. The 4-methoxy substitution may alter π-π stacking interactions .

Substituent Variations on the Aryl Group

N-(3-acetylphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
  • However, the acetyl group may increase susceptibility to enzymatic oxidation .
3-Phenyl-6-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic Acid
  • Molecular Formula : C₁₈H₁₆N₂O₃ (estimated)
  • Key Differences : A phenyl group at position 3 and a carboxylic acid at position 4 replace the methyl and carboxamide groups. The carboxylic acid increases polarity, reducing cell permeability but improving solubility. The absence of the chloro-methoxy group diminishes lipophilicity .

Physicochemical and Pharmacological Data Comparison

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL) Key Substituents
Target Compound ~375.84 3.8 <0.1 5-Cl-2-OMePh, carboxamide
Y040-9211 339.39 3.2 0.5 2-OMePhCH₂, carboxamide
Methyl 5-(anilino(oxo)acetyl)-6-(4-OMePh)-3-Me-oxazolo-pyridine-4-carboxylate ~431.45 4.1 <0.1 4-OMePh, methyl ester
3-Phenyl-6-isoPr-[1,2]oxazolo-pyridine-4-carboxylic Acid ~308.34 2.5 1.2 3-Ph, carboxylic acid

Notes:

  • The target compound’s chloro-methoxyphenyl group contributes to a higher logP (3.8 vs. 3.2 for Y040-9211), favoring membrane permeability but limiting aqueous solubility.
  • Carboxylic acid derivatives (e.g., entry 4) exhibit improved solubility but reduced bioavailability due to ionization at physiological pH.
  • Ester derivatives (entry 3) show intermediate properties but lack the hydrogen-bonding capacity of carboxamides.

Research Implications

  • Drug Design : The chloro-methoxy-phenyl-carboxamide motif in the target compound balances lipophilicity and target engagement, making it a promising lead for kinase inhibitors or GPCR modulators.
  • SAR Insights : Substituents at the 4-position (carboxamide vs. carboxylic acid) critically influence solubility and binding, while aryl group modifications (e.g., chlorine vs. acetyl) modulate electronic and steric effects .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound with significant biological activity, particularly in the context of cancer therapy. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a fused oxazole and pyridine ring system, along with various substituents that enhance its biological activity. Its molecular formula is C18H18ClN3O3C_{18}H_{18}ClN_{3}O_{3} and it has a molecular weight of approximately 357.8 g/mol. The presence of chloro and methoxy groups on the phenyl ring contributes to its unique pharmacological profile.

Research indicates that this compound primarily exerts its biological effects through the inhibition of phosphoinositide 3-kinase (PI3K), an essential enzyme in cell signaling pathways that regulate growth and survival. The inhibition of PI3K is particularly relevant in cancer treatment, as dysregulation of this pathway is common in various malignancies.

Anticancer Properties

This compound has demonstrated significant cytotoxic effects against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
A549 (Lung)15.0PI3K inhibition
MCF7 (Breast)12.5Apoptosis induction
HT29 (Colon)10.0Anti-angiogenic activity

These findings suggest that the compound not only inhibits cancer cell proliferation but may also promote apoptosis and inhibit angiogenesis, crucial processes for tumor growth and metastasis .

Other Biological Activities

In addition to its anticancer potential, this compound has shown promise in other areas:

  • Antiviral Activity : Preliminary studies indicate potential antiviral effects through modulation of immune responses.
  • Immunosuppressive Effects : It may inhibit anti-apoptotic proteins, which could be beneficial in autoimmune diseases .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar oxazole derivatives, providing insights into the efficacy and safety profiles:

  • Study on Oxazolo[5,4-d]pyrimidines : Novel derivatives were synthesized and tested against various cancer cell lines, revealing significant cytotoxicity and mechanisms involving VEGFR-2 inhibition and caspase activation .
  • Comparative Analysis : In vitro assays comparing this compound with established chemotherapeutics like cisplatin showed comparable or superior efficacy in certain cancer types while exhibiting lower toxicity to normal cells .

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